molecular formula C17H17ClN2O2 B15149349 2-chloro-N'-(4-propylbenzoyl)benzohydrazide

2-chloro-N'-(4-propylbenzoyl)benzohydrazide

Cat. No.: B15149349
M. Wt: 316.8 g/mol
InChI Key: VEVNNCVDUYQFIS-UHFFFAOYSA-N
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Description

2-chloro-N’-(4-propylbenzoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The structure of 2-chloro-N’-(4-propylbenzoyl)benzohydrazide consists of a benzohydrazide core with a chloro substituent at the 2-position and a 4-propylbenzoyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4-propylbenzoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-propylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-(4-propylbenzoyl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4-propylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Benzoyl derivatives with various functional groups.

    Substitution: New benzohydrazide derivatives with diverse functional groups.

Scientific Research Applications

2-chloro-N’-(4-propylbenzoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4-propylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(4-propylbenzoyl)benzohydrazide is unique due to its specific structural features, such as the presence of a propyl group and a chloro substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

2-chloro-N'-(4-propylbenzoyl)benzohydrazide

InChI

InChI=1S/C17H17ClN2O2/c1-2-5-12-8-10-13(11-9-12)16(21)19-20-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)

InChI Key

VEVNNCVDUYQFIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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